molecular formula C12H9ClOS B7771484 2'-(2-Thienylidene)-4-chloroacetophenone

2'-(2-Thienylidene)-4-chloroacetophenone

Cat. No.: B7771484
M. Wt: 236.72 g/mol
InChI Key: MPQDKYRXBREZOR-DHZHZOJOSA-N
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Description

2’-(2-Thienylidene)-4-chloroacetophenone is an organic compound that features a thienylidene group attached to a chloroacetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(2-Thienylidene)-4-chloroacetophenone typically involves the condensation of 2-thiophenecarboxaldehyde with 4-chloroacetophenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the thienylidene linkage .

Industrial Production Methods: While specific industrial production methods for 2’-(2-Thienylidene)-4-chloroacetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2’-(2-Thienylidene)-4-chloroacetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-(2-Thienylidene)-4-chloroacetophenone involves its interaction with various molecular targets. The compound can modulate enzyme activity, such as inhibiting phosphodiesterase, which leads to increased levels of cyclic AMP. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2’-(2-Thienylidene)-4-chloroacetophenone is unique due to the presence of both the thienylidene and chloroacetophenone moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(2E)-1-(4-chlorophenyl)-2-(3H-thiophen-2-ylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c13-10-5-3-9(4-6-10)12(14)8-11-2-1-7-15-11/h1,3-8H,2H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQDKYRXBREZOR-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CSC1=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1C=CS/C1=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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